Product packaging for Bodipy C12-ceramide(Cat. No.:CAS No. 74713-60-3)

Bodipy C12-ceramide

Cat. No.: B130238
CAS No.: 74713-60-3
M. Wt: 481.8 g/mol
InChI Key: HXFPPRPLRSPNIB-VARSQMIESA-N
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Description

Identity as a Bioactive Sphingolipid and Research Compound

Laurylsphingosine, also known by synonyms such as C12-Ceramide and N-Lauroyl-D-erythro-sphingosine, is a bioactive sphingolipid that has garnered attention within the scientific community. medchemexpress.comnih.gov Structurally, it is classified as an N-acylsphingosine. This classification signifies that it consists of a sphingosine (B13886) backbone, which is an 18-carbon amino alcohol, linked to a fatty acid via an amide bond. In the specific case of Laurylsphingosine, the attached fatty acid is lauric acid, a saturated fatty acid with a 12-carbon chain. nih.gov This structure imparts hydrophobic properties to the molecule, making it a relevant component in the study of biological membranes. smolecule.com

As a bioactive lipid, Laurylsphingosine is involved in a variety of cellular signaling pathways, including those that regulate inflammation and apoptosis (programmed cell death). smolecule.comnih.gov Its ability to modulate the activity of specific enzymes and receptors within these pathways makes it a valuable tool for researchers. smolecule.com Consequently, Laurylsphingosine is utilized as a research compound in fields such as lipid biochemistry and cell biology to investigate fundamental cellular processes. smolecule.com It is also used as a model compound to explore the structure and function of cell membranes and to aid in the development of drug delivery systems. smolecule.com

Table 1: Chemical and Physical Properties of Laurylsphingosine This interactive table provides key computed properties for Laurylsphingosine.

Property Value Source
IUPAC Name N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]dodecanamide PubChem nih.gov
Molecular Formula C30H59NO3 PubChem nih.gov
Molecular Weight 481.8 g/mol PubChem nih.gov
Synonyms C12-Ceramide, N-Lauroyl-D-erythro-sphingosine, N-dodecanoylsphingosine PubChem nih.gov
Physical Description Solid Human Metabolome Database (HMDB) nih.gov

| Solubility | Insoluble | Human Metabolome Database (HMDB) nih.gov |

Current and Historical Significance in Lipidomics and Cellular Biology

The significance of Laurylsphingosine in biomedical research is deeply intertwined with the evolution of lipidomics and our expanding knowledge of cellular biology. Lipidomics, a sub-discipline of metabolomics, focuses on the comprehensive analysis of lipids in biological systems. metwarebio.com Historically, the complexity of the lipidome—comprising thousands of distinct lipid species—presented a significant analytical challenge. nih.gov The advent and refinement of technologies, particularly mass spectrometry, have been pivotal, enabling researchers to identify and quantify individual lipid molecules like Laurylsphingosine with high precision and sensitivity. news-medical.netnih.gov This has allowed for detailed mapping of the lipid landscapes of cells and tissues, revealing how the composition of lipids, including sphingolipids, is a defining characteristic of cell identity and function. nih.govrsc.org

In cellular biology, sphingolipids are recognized not just as structural components of membranes, but as critical signaling molecules. nih.gov Laurylsphingosine, as a specific type of ceramide, is part of this bioactive lipid network. Research has implicated ceramides (B1148491) and other sphingolipids like sphingosine and sphingosine-1-phosphate in the regulation of cell growth, differentiation, and apoptosis. nih.gov The study of Laurylsphingosine has contributed to understanding the molecular basis of certain diseases. For instance, it is a compound of interest in research on lysosomal storage disorders, such as Niemann-Pick disease and Farber disease. medchemexpress.comscholaris.camedchemexpress.eu In Farber disease, a deficiency in the enzyme acid ceramidase leads to the accumulation of ceramides. scholaris.ca Furthermore, studies have shown that C12-Ceramide can enhance the cytotoxic effects of chemotherapeutic agents like doxorubicin (B1662922) in certain cancer cell lines, highlighting its relevance in cancer biology research. medchemexpress.commedchemexpress.commedchemexpress.com Its role in modulating membrane properties, such as fluidity and permeability, and its participation in cellular signaling continue to make it a subject of ongoing investigation. smolecule.com

Table 2: Summary of Key Research Findings Involving Laurylsphingosine This interactive table summarizes significant research areas and findings related to Laurylsphingosine.

Research Area Key Findings Relevant Compounds Source
Cellular Biology Involved in signaling pathways related to inflammation and apoptosis. Contributes to the structural integrity and fluidity of cellular membranes. Sphingosine, Sphingosine-1-Phosphate smolecule.comnih.gov
Cancer Research Can enhance the toxicity of Doxorubicin in MDA-MB-231 breast cancer cells. Doxorubicin medchemexpress.commedchemexpress.commedchemexpress.com
Lysosomal Storage Disorders Used as a research compound in the study of Niemann-Pick disease (Types A and B) and Farber disease. - medchemexpress.comscholaris.camedchemexpress.eu

| Lipidomics | Serves as a specific ceramide species for analysis in comprehensive lipid profiling studies. | - | metwarebio.comnih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H59NO3 B130238 Bodipy C12-ceramide CAS No. 74713-60-3

Properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H59NO3/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-29(33)28(27-32)31-30(34)26-24-22-20-17-12-10-8-6-4-2/h23,25,28-29,32-33H,3-22,24,26-27H2,1-2H3,(H,31,34)/b25-23+/t28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFPPRPLRSPNIB-VARSQMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H59NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401304172
Record name N-Lauroyl-D-erythro-sphingosine
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Molecular Weight

481.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:1/12:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004947
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Cer(d18:1/12:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004947
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

74713-60-3
Record name N-Lauroyl-D-erythro-sphingosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74713-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Lauroylsphingosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074713603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Lauroyl-D-erythro-sphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cer(d18:1/12:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004947
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Pathways of Laurylsphingosine

De Novo Synthesis Pathways Involving Ceramide Synthases

The de novo synthesis of ceramides (B1148491), the precursors to laurylsphingosine, is a fundamental cellular process that begins with simple molecules and builds up to the complex ceramide structure. wikipedia.orgresearchgate.net This pathway is initiated in the endoplasmic reticulum. wikipedia.orgfrontiersin.org

Enzymatic Acylation of Sphingoid Bases

The de novo synthesis of ceramides starts with the condensation of the amino acid L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase. wikipedia.orgresearchgate.netfrontiersin.org This initial step produces 3-ketosphinganine, which is then reduced to sphinganine (B43673) (dihydrosphingosine). wikipedia.orgresearchgate.netfrontiersin.org The crucial step leading to the formation of a ceramide, such as the precursor to laurylsphingosine, is the N-acylation of this sphinganine backbone. nih.govnih.gov This reaction is catalyzed by a family of enzymes known as ceramide synthases (CerS). nih.govnih.gov These enzymes transfer a fatty acyl-CoA, in this case, lauroyl-CoA (C12-CoA), to the sphinganine base, forming dihydroceramide (B1258172). researchgate.netnih.govnih.gov A final desaturation step converts dihydroceramide into ceramide. wikipedia.orgnih.gov

Role of Specific Ceramide Synthase Isoforms in Acyl Chain Specificity

A key feature of ceramide synthesis is the high degree of specificity that ceramide synthase (CerS) isoforms exhibit towards fatty acyl-CoAs of different chain lengths. nih.govnih.gov Mammals have six distinct CerS isoforms (CerS1-6), each responsible for producing ceramides with a characteristic acyl chain length. nih.govnih.gov For instance, CerS1 shows high selectivity for C18-CoA, while CerS2 preferentially utilizes very-long-chain acyl-CoAs (C22-C24). nih.govuniprot.org CerS5 and CerS6 are known to favor the use of C16-CoA. aaspjournal.org While the specific ceramide synthase isoform responsible for the synthesis of C12-ceramide (the direct precursor of laurylsphingosine) is less commonly highlighted in broad literature, the principle of acyl-CoA specificity is central. nih.gov The diversity in acyl chain length is critical as it can influence the biophysical properties of membranes and the signaling functions of the resulting ceramides. nih.govnih.gov

Salvage Pathway Contributions to Laurylsphingosine Metabolism

In addition to de novo synthesis, cells utilize a highly efficient salvage pathway to recycle sphingoid bases from the breakdown of complex sphingolipids. nih.govnih.gov This pathway is estimated to contribute significantly, between 50% and 90%, to the total sphingolipid biosynthesis. nih.gov The salvage pathway involves the degradation of complex sphingolipids, such as sphingomyelin (B164518) and glucosylceramide, within the lysosomes to generate ceramide, which is then further broken down into sphingosine (B13886) and a free fatty acid. frontiersin.orgmdpi.com This liberated sphingosine can then be re-acylated by ceramide synthases in the endoplasmic reticulum or associated membranes to form new ceramides, including laurylsphingosine if lauroyl-CoA is available. wikipedia.orgfrontiersin.orgnih.gov This recycling mechanism allows the cell to rapidly generate bioactive ceramides in response to various stimuli without initiating the entire de novo synthesis pathway. researchgate.net

Degradation and Interconversion Pathways

The cellular levels of laurylsphingosine are also controlled by its degradation and conversion into other molecules. These processes are mediated by specific hydrolytic enzymes.

Hydrolysis by Sphingolipid-Metabolizing Enzymes (e.g., Sphingomyelinase, Ceramidase)

Laurylsphingosine can be generated from the hydrolysis of C12-sphingomyelin by the enzyme acid sphingomyelinase (ASM). caymanchem.comlipidmaps.org This reaction cleaves the phosphocholine (B91661) headgroup from C12-sphingomyelin, yielding C12-ceramide (laurylsphingosine). medchemexpress.com Subsequently, the enzyme acid ceramidase (AC) can hydrolyze the amide bond in laurylsphingosine, breaking it down into sphingosine and lauric acid. wikipedia.orgcaymanchem.comlipidmaps.org There are different isoforms of ceramidases (acid, neutral, and alkaline) that are distinguished by their optimal pH for activity. mdpi.com Deficiencies in acid ceramidase activity are associated with the lysosomal storage disorder Farber disease. mdpi.com

Acylation Reactions of the Sphingosine Backbone

The sphingosine backbone, which is a core component of laurylsphingosine, can undergo acylation reactions to form various ceramides. frontiersin.orgnih.gov This process is central to both the de novo synthesis and salvage pathways, where ceramide synthases attach fatty acyl-CoAs of varying lengths to the sphingosine base. nih.gov This allows for the interconversion between different ceramide species, depending on the available acyl-CoA pool and the activity of specific CerS isoforms. The sphingosine released from the breakdown of laurylsphingosine can be re-acylated with a different fatty acid to form a new ceramide molecule. wikipedia.orgnih.gov

Phosphorylation to Bioactive Phospholipids

Laurylsphingosine, also known as C12-ceramide, can undergo phosphorylation to form laurylsphingosine-1-phosphate, a species of ceramide-1-phosphate (C1P). This conversion is a critical step in sphingolipid metabolism, transforming a structural lipid into a potent signaling molecule. The primary enzyme responsible for this reaction in mammalian cells is ceramide kinase (CERK) , a calcium-stimulated lipid kinase that catalyzes the ATP-dependent phosphorylation of ceramide. nih.gov

The product, C1P, is recognized as a bioactive phospholipid with diverse signaling functions that often oppose those of ceramide. lipotype.com While ceramide is frequently associated with apoptosis and cell growth arrest, C1P is involved in promoting cell survival, proliferation, and inflammation. nih.govlipotype.com Early studies using short-chain, cell-permeable versions of C1P, such as C12-ceramide-1-phosphate, were instrumental in demonstrating its mitogenic properties. Research has shown that short-chain C1Ps can stimulate DNA synthesis and cell division in fibroblast cell lines. nih.govavantiresearch.com

The bioactivity of C1P is linked to its role in various cellular processes. It is a known inhibitor of acid sphingomyelinase, an enzyme that generates ceramide, thereby blocking apoptosis. nih.gov Furthermore, C1P has been shown to activate cytosolic phospholipase A₂α (cPLA₂α), leading to the production of inflammatory mediators, and to play a role in macrophage proliferation and migration. nih.gov The generation of C1P from laurylsphingosine is thus a key metabolic switch, converting it into a phospholipid with significant and distinct biological activities.

Table 1: Bioactive Functions of Ceramide-1-Phosphate (C1P)

Cellular Process Bioactive Function of C1P Key Findings
Cell Growth & Proliferation Stimulates DNA synthesis and cell division. Short-chain C1P (including C12-C1P) induces DNA synthesis in fibroblasts. nih.govavantiresearch.com
Apoptosis Inhibits apoptosis. Blocks ceramide-induced cell death through the inhibition of acid sphingomyelinase. nih.gov
Inflammation Acts as a mediator of inflammation. Activates cPLA₂α, leading to the production of inflammatory eicosanoids. nih.gov

| Cell Migration | Promotes macrophage migration. | Implicated as a key signaling molecule in immune cell trafficking. nih.gov |

Metabolic Cross-Talk within the Sphingolipid Network

Laurylsphingosine (C12-ceramide) is positioned at a crucial intersection within the complex and interconnected sphingolipid metabolic network. frontiersin.org As a ceramide, it serves as a central precursor for the synthesis of more complex sphingolipids and can also be generated through their breakdown, illustrating a high degree of metabolic crosstalk. oaepublish.comfrontiersin.org The fate of laurylsphingosine is determined by a series of competing enzymatic pathways that tightly regulate the balance between different bioactive sphingolipids. frontiersin.orgnih.gov

One major pathway involves the deacylation of laurylsphingosine by ceramidases (CDases) to produce sphingosine and a lauric acid molecule. frontiersin.orgnih.gov Sphingosine can then be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), another critical signaling lipid. frontiersin.orgmdpi.com The relative levels of ceramide and S1P, often termed the "sphingolipid rheostat," are a key determinant of cell fate, with ceramide generally promoting apoptosis and S1P favoring cell survival and proliferation. mdpi.com The metabolism of laurylsphingosine directly feeds into this rheostat. Notably, ceramidases exhibit substrate specificity; acid ceramidase (ASAH1), for instance, is more effective at deacylating medium-chain ceramides like C12- and C14-ceramide compared to longer-chain variants. frontiersin.orgnih.gov

Conversely, laurylsphingosine can be synthesized de novo or through the salvage pathway, where complex sphingolipids are broken down. For example, the hydrolysis of C12-sphingomyelin by sphingomyelinases (SMases) yields laurylsphingosine. nih.gov Furthermore, laurylsphingosine can be transported to the Golgi apparatus to serve as a substrate for the synthesis of other complex sphingolipids. portlandpress.comSphingomyelin synthase (SMS) can transfer a phosphocholine headgroup to laurylsphingosine to form C12-sphingomyelin, while glucosylceramide synthase (GCS) can glycosylate it to form C12-glucosylceramide. nih.govportlandpress.com This dynamic interconversion highlights the extensive crosstalk within the network, where the flux through any given pathway can influence the levels and signaling outcomes of multiple other sphingolipid species. nih.gov There is also evidence of feedback regulation, where S1P has been shown to inhibit the activity of certain ceramide synthases, adding another layer of complexity to the metabolic crosstalk. nih.gov

Table 2: Key Enzymes in Laurylsphingosine Metabolic Crosstalk

Enzyme Role in Laurylsphingosine Metabolism Impact on Sphingolipid Network
Ceramide Kinase (CERK) Phosphorylates laurylsphingosine to C12-ceramide-1-phosphate (C12-C1P). Generates a pro-survival, pro-inflammatory signaling lipid. nih.gov
Ceramidases (e.g., ASAH1) Hydrolyze laurylsphingosine into sphingosine and lauric acid. Produces the substrate for S1P synthesis, influencing the ceramide/S1P rheostat. frontiersin.orgnih.gov
Sphingosine Kinases (SphK1/2) Phosphorylate sphingosine (derived from laurylsphingosine) to S1P. Generate a key pro-survival signaling molecule. frontiersin.orgmdpi.com
Sphingomyelin Synthase (SMS) Transfers a phosphocholine headgroup to laurylsphingosine. Synthesizes C12-sphingomyelin, a major component of cell membranes. nih.govportlandpress.com
Glucosylceramide Synthase (GCS) Transfers a glucose moiety to laurylsphingosine. Initiates the synthesis of a vast family of glycosphingolipids. nih.govportlandpress.com

| Sphingomyelinases (SMases) | Hydrolyze C12-sphingomyelin to produce laurylsphingosine. | Catabolic pathway that increases the pool of ceramide for signaling or further metabolism. nih.gov |

Molecular and Cellular Mechanisms of Laurylsphingosine Action

Interactions with Cellular Membranes

The cellular membrane is a primary site of action for laurylsphingosine, where its amphipathic nature allows it to intercalate into the lipid bilayer, thereby altering its physical and functional properties.

Modulation of Lipid Bilayer Properties

The insertion of laurylsphingosine into the lipid bilayer can significantly modify its structural and dynamic characteristics. Due to its molecular shape, comprising a polar head group and a long hydrophobic tail, laurylsphingosine can influence the packing of membrane lipids. This can lead to changes in membrane fluidity, thickness, and curvature. nih.govwikipedia.orguoa.gr For instance, the introduction of molecules like laurylsphingosine can disrupt the ordered packing of acyl chains in phospholipids, thereby increasing membrane fluidity. biosimu.org Conversely, interactions with specific lipids, such as cholesterol and sphingolipids, could lead to the formation of more ordered domains. frontiersin.org

The modulation of bilayer thickness is another critical aspect of laurylsphingosine's action. uoa.gr Changes in the hydrophobic thickness of the membrane can have profound consequences for the function of transmembrane proteins. uoa.gr Furthermore, laurylsphingosine can induce changes in membrane curvature, which is crucial for processes like vesicle formation, budding, and fusion. wikipedia.org The ability of amphipathic molecules to alter monolayer curvature strain is a key determinant of their effects on membrane stability and dynamics. nih.gov

Table 1: Effects of Laurylsphingosine on Lipid Bilayer Properties

PropertyEffect of LaurylsphingosinePotential Consequence
Membrane Fluidity Can increase or decrease depending on lipid compositionAltered protein diffusion and function
Bilayer Thickness Can induce thinning or thickeningMismatch with transmembrane protein domains, affecting their activity
Membrane Curvature Can induce positive or negative curvature strainInfluence on vesicle trafficking and membrane fusion/fission events
Lipid Packing Can disrupt or promote ordered lipid domainsFormation or dissolution of lipid rafts

Influence on Protein Localization and Function within Membranes

By altering the physical properties of the lipid bilayer, laurylsphingosine can indirectly influence the localization and function of membrane proteins. nih.gov Many integral and peripheral membrane proteins are sensitive to the lipid environment, and changes in membrane fluidity or thickness can affect their conformational state and enzymatic activity. uoa.grnih.gov

Furthermore, laurylsphingosine can directly interact with membrane proteins. nih.gov These interactions can be specific, involving binding to defined lipid-binding domains on the protein, or non-specific, arising from the general perturbation of the membrane environment. nih.gov Such interactions can lead to the clustering or dispersal of proteins within the membrane, affecting their ability to form functional complexes. frontiersin.org For example, the localization of proteins to specific membrane domains, such as lipid rafts, can be modulated by changes in the lipid composition induced by laurylsphingosine. frontiersin.org The proper localization of proteins is critical for their function, and mislocalization can lead to aberrant signaling and cellular dysfunction. plos.orguj.edu.pl

Role in Intracellular and Intercellular Signal Transduction Pathways

Laurylsphingosine is an active participant in cellular signaling, capable of initiating and modulating various signal transduction cascades. wikipedia.org Its structural similarity to endogenous sphingolipids allows it to engage with the cellular signaling machinery in a complex manner.

Engagement with Specific Proteins and Receptors

Laurylsphingosine can directly bind to and modulate the activity of specific proteins and receptors. While it is a synthetic molecule, its sphingosine (B13886) backbone allows it to interact with proteins that normally bind to natural sphingolipids. nih.gov This includes a wide range of proteins involved in signal transduction, such as kinases, phosphatases, and G protein-coupled receptors (GPCRs). nih.govmedchemexpress.comnih.gov

For instance, sphingosine and its derivatives are known to interact with and modulate the activity of protein kinase C (PKC) isozymes. researchgate.net The engagement of laurylsphingosine with such kinases can trigger downstream phosphorylation cascades, leading to widespread changes in cellular activity. khanacademy.org Additionally, some studies suggest that sphingolipids can interact with receptor tyrosine kinases (RTKs) and influence their signaling output. nih.gov The ability of laurylsphingosine to engage with these central signaling hubs underscores its potential to exert pleiotropic effects on cell behavior.

Table 2: Potential Protein Targets of Laurylsphingosine in Signal Transduction

Protein/Receptor ClassPotential Effect of Laurylsphingosine Engagement
Protein Kinase C (PKC) Activation or inhibition of specific isozymes
G Protein-Coupled Receptors (GPCRs) Modulation of receptor activity and downstream signaling
Receptor Tyrosine Kinases (RTKs) Influence on receptor dimerization and autophosphorylation
Ion Channels Direct gating or modulation of channel activity

Modulation of Enzyme Activities

Laurylsphingosine can act as a regulator of various enzymes, either through direct binding or by altering the membrane environment in which these enzymes reside. libretexts.orgnumberanalytics.comasutoshcollege.in Many enzymes, particularly those involved in lipid metabolism and signaling, are membrane-associated, and their activity is sensitive to the physical state of the lipid bilayer. numberanalytics.com

One of the key classes of enzymes modulated by sphingolipids is the family of phospholipases. researchgate.net By altering membrane properties, laurylsphingosine can influence the accessibility of substrates to these enzymes, thereby affecting the production of other lipid second messengers. Furthermore, direct allosteric regulation of enzymes by laurylsphingosine is a plausible mechanism of action. libretexts.orgnumberanalytics.com This involves binding to a site distinct from the active site, inducing a conformational change that alters the enzyme's catalytic efficiency. libretexts.org The dysregulation of enzyme activity by molecules like laurylsphingosine can have significant consequences for cellular homeostasis. numberanalytics.com

Function as a Second Messenger

Emerging evidence suggests that, similar to its endogenous counterpart sphingosine, laurylsphingosine can function as an intracellular second messenger. targetmol.com Second messengers are small, diffusible molecules that relay signals from receptors on the cell surface to target molecules within the cell. wikipedia.orglecturio.comderangedphysiology.com Laurylsphingosine can be generated through the metabolism of more complex sphingolipids and can then act on intracellular targets to propagate the signal.

A key role of sphingosine as a second messenger is the mobilization of intracellular calcium from internal stores. targetmol.com This increase in cytosolic calcium can activate a plethora of downstream effectors, including calmodulin and various calcium-dependent kinases and phosphatases, leading to a diverse array of cellular responses. researchgate.net The ability of laurylsphingosine to mimic this function highlights its potential to act as a potent signaling molecule, capable of amplifying and diversifying incoming signals. researchgate.net

Impact on Ion Homeostasis (e.g., Ca2+ mobilization)

Laurylsphingosine, also known as N-lauroyl-D-erythro-sphingosine or C12-ceramide, plays a role in the intricate regulation of intracellular ion homeostasis, most notably that of calcium (Ca2+). While direct action of laurylsphingosine on ion channels is not extensively documented, its metabolic conversion to other bioactive sphingolipids, such as ceramide-1-phosphate (C1P), is a key mechanism through which it influences cellular calcium signaling.

Research has demonstrated that the metabolic pathway originating with laurylsphingosine can lead to significant changes in intracellular calcium concentrations ([Ca2+]i). The enzymatic conversion of ceramide to C1P by ceramide kinase (CERK) is a critical step in this process. researchgate.netfrontiersin.orgfrontiersin.org C1P is a signaling lipid that has been shown to directly trigger the mobilization of calcium from both internal stores and the extracellular environment. researchgate.netfrontiersin.org

Studies in human spermatozoa have provided detailed insights into this mechanism. In this context, ceramide, derived from precursors like laurylsphingosine, is not the primary effector of calcium mobilization. Instead, its phosphorylation to C1P initiates a cascade of events leading to a rise in intracellular calcium, which is essential for processes such as the acrosome reaction. researchgate.netfrontiersin.org This C1P-induced calcium increase is multifaceted, involving both the release of calcium from intracellular stores and the influx of calcium from the extracellular space. researchgate.netfrontiersin.org

The mobilization of calcium from internal stores by C1P involves the activation of inositol (B14025) 3-phosphate receptors (IP3R) and ryanodine (B192298) receptors (RyR). frontiersin.org Concurrently, C1P stimulates the influx of extracellular calcium through the activation of voltage-operated calcium (VOC) channels and store-operated calcium (SOC) channels. researchgate.netfrontiersin.org The inhibition of CERK has been shown to prevent the ceramide-induced increase in intracellular calcium and subsequent physiological responses, underscoring the importance of this metabolic conversion. researchgate.netfrontiersin.org

In addition to its role in reproductive physiology, the influence of laurylsphingosine on calcium-dependent signaling pathways has been observed in other cell types. For instance, in T cells, derivatives of laurylsphingosine have been found to inhibit the production of interleukin-4 (IL-4), a process that is linked to calcium signaling. researchgate.net

The table below summarizes the research findings on the downstream effects of laurylsphingosine's metabolic product, C1P, on calcium homeostasis.

Experimental SystemBioactive LipidObserved Effect on Calcium HomeostasisAffected Channels/Receptors
Human SpermatozoaCeramide-1-Phosphate (C1P)Induces an increase in intracellular Ca2+ concentration. researchgate.netfrontiersin.orgVoltage-Operated Calcium (VOC) Channels, Store-Operated Calcium (SOC) Channels, Inositol 3-Phosphate Receptors (IP3R), Ryanodine Receptors (RyR). researchgate.netfrontiersin.org
Human SpermatozoaCeramide-1-Phosphate (C1P)Triggers extracellular calcium influx. researchgate.netfrontiersin.orgVoltage-Operated Calcium (VOC) Channels, Store-Operated Calcium (SOC) Channels. researchgate.netfrontiersin.org
Human SpermatozoaCeramide-1-Phosphate (C1P)Promotes calcium efflux from internal stores. frontiersin.orgInositol 3-Phosphate Receptors (IP3R), Ryanodine Receptors (RyR). frontiersin.org

Biological Activities and Physiological Roles of Laurylsphingosine

Regulation of Cell Fate Processes

Metabolism supports a wide array of developmental processes, including programmed cell death, proliferation, migration, and the control of cell fate, all of which are fundamental for the development of complex organisms. keystonesymposia.org The regulation of metabolic pathways and nutrient availability are instructive in processes such as tissue patterning and cell fate control. keystonesymposia.org Sphingolipids, including Laurylsphingosine, are at the heart of this metabolic regulation, influencing the fundamental choice of a cell to live, die, grow, or differentiate. core.ac.uknih.gov

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis and the elimination of damaged or unwanted cells. frontiersin.org This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. thermofisher.comsloankettering.edu

The extrinsic pathway is triggered by the binding of death ligands, such as Fas Ligand (FasL) or Tumor Necrosis Factor-alpha (TNF-α), to their corresponding receptors on the cell surface. sloankettering.edulibretexts.org This engagement leads to the formation of a Death-Inducing Signaling Complex (DISC) and the activation of initiator caspases, primarily caspase-8. sloankettering.edulibretexts.org

The intrinsic pathway is initiated by cellular stresses like DNA damage, which activates sensors like p53. thermofisher.comlibretexts.org This leads to the permeabilization of the outer mitochondrial membrane, a process regulated by the Bcl-2 family of proteins. thermofisher.com Pro-apoptotic members like BAX and BAK create pores in the mitochondrial membrane, leading to the release of cytochrome c. thermofisher.com In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. sloankettering.edulibretexts.org Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell. sloankettering.edulibretexts.org

Laurylsphingosine, as a type of ceramide, is a well-established inducer of apoptosis. researchgate.net Ceramides (B1148491) are considered important cellular signals for apoptosis induction. hmdb.ca They can be generated de novo or through the hydrolysis of sphingomyelin (B164518) by sphingomyelinase. hmdb.ca Ceramide accumulation can trigger apoptosis by influencing the mitochondrial pathway. It can promote the formation of pores in the mitochondrial membrane, facilitating the release of cytochrome c. thermofisher.com Furthermore, the gene ACER2, which encodes for an alkaline ceramidase that hydrolyzes ceramides, is also implicated in the induction of apoptosis. genecards.org

Key Apoptotic PathwayMediatorRole in Laurylsphingosine-Induced Apoptosis
Extrinsic Pathway Death Receptors (e.g., Fas, TNFR)Can be influenced by ceramide-rich membrane domains.
Caspase-8Initiator caspase activated downstream of death receptors. sloankettering.edulibretexts.org
Intrinsic Pathway Bcl-2 Family Proteins (e.g., BAX, BAK)Regulate mitochondrial membrane permeability; ceramide promotes pro-apoptotic members. thermofisher.com
Mitochondria / Cytochrome cCeramide facilitates the release of cytochrome c from mitochondria into the cytosol. thermofisher.comlibretexts.org
Apaf-1 / ApoptosomeCytochrome c, Apaf-1, and ATP form the apoptosome. libretexts.org
Caspase-9Initiator caspase activated by the apoptosome. sloankettering.edulibretexts.org
Common Pathway Caspase-3Executioner caspase activated by both pathways, leading to cell dismantling. libretexts.org

The balance between cell proliferation and differentiation is essential for tissue development and maintenance. clinmedjournals.orgunito.it Sphingolipids are key regulators of this balance, often exhibiting a dual role. While ceramide and sphingosine (B13886) tend to inhibit proliferation, their metabolite, sphingosine-1-phosphate (S1P), promotes cell growth and survival. researchgate.netgenecards.orgmedchemexpress.com

Laurylsphingosine, as a ceramide, generally acts as an anti-proliferative agent. Its accumulation within the cell often signals a halt to cell division. core.ac.ukresearchgate.net In contrast, the enzymatic conversion of ceramide to S1P by ceramidases and sphingosine kinases can flip this switch, stimulating DNA synthesis and cell proliferation. medchemexpress.comgenecards.org This antagonistic relationship between ceramide and S1P is a critical control point in determining cell fate. researchgate.net

The influence of sphingolipids extends to stem cells, where they regulate the maintenance of quiescence and the initiation of proliferation and differentiation. researchgate.net For instance, mesenchymal stem cells (MSCs) are known to regulate the proliferation and differentiation of other cells, such as hematopoietic stem cells, and their own fate is subject to regulation by lipid mediators. clinmedjournals.org The modulation of T cell proliferation and differentiation is another area where sphingolipid signaling is crucial. frontiersin.org

SphingolipidEffect on ProliferationEffect on Differentiation
Laurylsphingosine (Ceramide) InhibitoryCan promote differentiation
Sphingosine-1-Phosphate (S1P) StimulatoryCan modulate differentiation pathways

Cellular senescence is a state of stable cell cycle arrest that prevents the proliferation of damaged or potentially cancerous cells. frontiersin.orgnih.gov This process is often triggered by stimuli such as DNA damage and is characterized by changes in cell morphology, gene expression, and the secretion of various signaling molecules. frontiersin.orgaging-us.com The arrest is primarily mediated by two key tumor suppressor pathways: the p53/p21 and the p16/pRB pathways. frontiersin.org

Laurylsphingosine and other ceramides are known to induce both cell cycle arrest and senescence. core.ac.ukresearchgate.net Ceramide accumulation can activate stress-response pathways that lead to the upregulation of cell cycle inhibitors like p21. researchgate.net This can cause cells to arrest at specific phases of the cell cycle, such as the G2/M phase. fluoroprobe.com If the arrest is prolonged and stable, the cell enters a senescent state. aging-us.com The transition into senescence, known as geroconversion, involves not just the cessation of growth but also active changes in cellular phenotype driven by pathways like mTOR, which are sensitive to the metabolic state of the cell. aging-us.com

ProcessKey RegulatorsRole of Laurylsphingosine/Ceramide
Cell Cycle Arrest p53, p21, p16, pRBCan induce arrest, often at the G2/M checkpoint, through activation of these pathways. researchgate.netfrontiersin.orgfluoroprobe.com
Senescence mTOR pathway, SASPCan trigger the onset of senescence as a downstream consequence of cell cycle arrest. researchgate.netaging-us.com

Autophagy is a cellular recycling process where damaged organelles and proteins are enclosed in double-membraned vesicles called autophagosomes and delivered to the lysosome for degradation. nih.gov This process is essential for maintaining cellular homeostasis, providing nutrients during starvation, and clearing cellular debris. nih.gov

Sphingolipids, including ceramide, have emerged as significant regulators of autophagy. nih.gov Several studies have described ceramide as a pro-autophagic molecule in various cell types. nih.gov The induction of autophagy can be a cellular stress response, and the accumulation of Laurylsphingosine can serve as such a stress signal. The gene ACER2, which is involved in ceramide metabolism, has been directly implicated in the regulation and induction of autophagy. genecards.orgmedchemexpress.com Similarly, the ASAH1 gene, which encodes acid ceramidase, is involved in pathways that regulate autophagy. genecards.org The interplay between sphingolipid metabolism and autophagy is critical, as inducing autophagic cell death is being explored as a potential strategy to halt tumorigenesis. nih.gov

Cell Cycle Arrest and Senescence

Immune and Inflammatory Response Modulation

The immune system's response to threats is tightly regulated to effectively clear pathogens while minimizing damage to host tissues. institutcochin.fr Inflammation is a key part of this response, but chronic or dysregulated inflammation can contribute to a wide range of diseases. journalmeddbu.com Bioactive lipids, including sphingolipids, are potent modulators of immune cell function and inflammatory signaling. core.ac.ukmedchemexpress.comresearchgate.net

Laurylsphingosine and its metabolites can exert complex, often context-dependent, effects on inflammation. While some sphingolipids can be pro-inflammatory, there are several mechanisms through which they contribute to the resolution of inflammation. frontiersin.org

Furthermore, specific sphingolipid metabolites have direct anti-inflammatory properties. For example, sphingosylphosphorylcholine (B14255) (SPC) has been shown to suppress the production of pro-inflammatory mediators in renal cells. nih.gov Similarly, sphingosine-1-phosphate (S1P), when associated with high-density lipoprotein (HDL), exerts potent anti-inflammatory effects on endothelial cells, which is crucial for vascular health. nih.gov This highlights the intricate balance within the sphingolipid network, where different molecules can either promote or suppress inflammation depending on the context and location. frontiersin.orgnih.gov

Interactions with Inflammatory Chemokines (e.g., MCP-1)

Laurylsphingosine is implicated in inflammatory processes through its interaction with and influence on signaling molecules, including inflammatory chemokines. A primary example of this is its connection to Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2. MCP-1 is a key chemokine responsible for regulating the migration and infiltration of monocytes and macrophages to sites of inflammation. nih.gov

Research into Farber disease (FD), a lysosomal storage disorder caused by a deficiency in acid ceramidase (the enzyme that breaks down ceramides like laurylsphingosine), has provided significant insights into this relationship. scholaris.cad-nb.info In mouse models of Farber disease, where ceramide accumulation occurs, levels of the inflammatory chemokine MCP-1 are dramatically elevated. scholaris.ca This suggests a direct link between the accumulation of substrates like laurylsphingosine and the upregulation of this potent monocyte recruiter.

Antimicrobial Properties

Laurylsphingosine exhibits notable antimicrobial properties against a range of pathogens. smolecule.com This activity is a key aspect of its biological function and is attributed primarily to its ability to compromise the structural integrity of microbial cells.

The primary mechanism behind laurylsphingosine's antimicrobial action is the disruption of microbial membranes. smolecule.com As a sphingolipid, laurylsphingosine possesses a molecular structure with both hydrophobic (the lauryl chain) and cationic (the amine group) characteristics. This amphipathic nature is crucial for its interaction with microbial cell surfaces. nih.gov

Microbial cytoplasmic membranes are typically rich in lipids with anionic (negatively charged) headgroups, which creates a strong electrostatic attraction for the positively charged portion of laurylsphingosine. nih.gov Upon reaching the cell surface, laurylsphingosine molecules are believed to insert into the lipid bilayer. As these molecules accumulate, they disrupt the membrane's organization and integrity. frontiersin.org This process can lead to the formation of pores or channels, increased membrane permeability, and the eventual leakage of essential intracellular contents, culminating in cell death. nih.govfrontiersin.org This mechanism of membrane permeabilization is a common strategy employed by many antimicrobial peptides and lipids that are part of the innate immune system. nih.govfrontiersin.org

Laurylsphingosine demonstrates a broad spectrum of activity, inhibiting the growth of various pathogenic bacteria and fungi. smolecule.com The antimicrobial efficacy of its constituent components—sphingosine and lauric acid—has been studied against numerous microbes.

Lauric acid is effective against a variety of bacteria, though some species are resistant. nih.gov Sphingoid bases, including the sphingosine backbone of laurylsphingosine, are also potent against both Gram-positive and Gram-negative bacteria. nih.gov Studies on related "lauryl" compounds and sphingosine itself have also shown significant antifungal activity. nih.govnih.gov

The following table summarizes the observed antimicrobial activity of laurylsphingosine's components against specific pathogens.

PathogenTypeActivity of Laurylsphingosine or its ComponentsSource
Staphylococcus aureusGram-positive BacteriaActive nih.govnih.gov
Streptococcus sanguinisGram-positive BacteriaActive nih.gov
Streptococcus mitisGram-positive BacteriaActive nih.gov
Streptococcus pyogenesGram-positive BacteriaActive nih.gov
Escherichia coliGram-negative BacteriaActive nih.gov
Fusobacterium nucleatumGram-negative BacteriaActive nih.gov
Pseudomonas aeruginosaGram-negative BacteriaNot Active nih.gov
Serratia marcescensGram-negative BacteriaNot Active nih.gov
Candida spp.FungusActive (Sphingosine) nih.gov
Aspergillus spp.FungusActive (Sphingosine) nih.gov
Malassezia restrictaFungusActive (Lauryl Betaine) nih.gov

Pathophysiological Involvement of Laurylsphingosine and Its Metabolism

Sphingolipid Storage Disorders

Sphingolipid storage disorders are a class of lysosomal storage diseases characterized by the abnormal accumulation of sphingolipids in various tissues. nih.gov These disorders are typically caused by inherited deficiencies of enzymes required for the breakdown of these complex lipids. nih.govnih.gov The accumulation of specific sphingolipids within lysosomes disrupts normal cellular function, leading to a wide range of clinical symptoms that primarily affect the nervous and immune systems. nih.gov

Farber Lipogranulomatosis (Acid Ceramidase Deficiency / N-Laurylsphingosine Deacylase Deficiency)

Farber lipogranulomatosis, also known as Farber disease, is a rare, autosomal recessive lysosomal storage disorder resulting from a deficiency of the enzyme acid ceramidase. wikipedia.orgrarediseases.org This enzymatic defect leads to the accumulation of the lipid ceramide in various cells and tissues throughout the body, particularly around the joints. wikipedia.orgmedlineplus.gov The disease is also referred to as N-Laurylsphingosine deacylase deficiency. rarediseases.orguniprot.org

Farber disease is caused by mutations in the ASAH1 gene, located on chromosome 8p22. orpha.netnumberanalytics.com This gene provides the instructions for producing the lysosomal enzyme acid ceramidase. medlineplus.gov Inheritance of this condition follows an autosomal recessive pattern, meaning an individual must inherit two mutated copies of the ASAH1 gene, one from each parent, to be affected. numberanalytics.comkennedykrieger.org

A variety of mutations in the ASAH1 gene have been identified in individuals with Farber disease, including missense mutations, splice site mutations, and deletions. nih.govrarediseasesjournal.com These mutations lead to a severe reduction or complete absence of acid ceramidase activity, typically below 10 percent of the normal level. medlineplus.gov The level of residual enzyme activity often correlates with the severity of the disease, with lower activity associated with more severe clinical presentations. medlink.com To date, over 73 different gene variants have been reported to cause Farber disease. wikipedia.org

GeneChromosomal LocationEncoded EnzymeInheritance PatternEffect of Mutations
ASAH18p22Acid CeramidaseAutosomal RecessiveReduced or absent enzyme activity

The deficiency of acid ceramidase disrupts the normal breakdown of ceramide into sphingosine (B13886) and a fatty acid. wikipedia.orgmdpi.com Consequently, ceramide accumulates within the lysosomes of various cells, including those in the lungs, liver, colon, skeletal muscles, cartilage, and bone. medlineplus.govembopress.org This accumulation is a hallmark of Farber disease and is believed to be the primary driver of the disease's pathology. mdpi.com

The buildup of ceramide and other related sphingolipids leads to the formation of granulomas, which are masses of inflamed tissue. numberanalytics.comkennedykrieger.org These granulomas, along with lipid-laden macrophages (foam cells), infiltrate various organs and tissues, contributing to the clinical manifestations of the disease. mhmedical.comcambridge.org While ceramide accumulation is central, the exact mechanisms by which this leads to the diverse symptoms of Farber disease are still being investigated. embopress.org

Farber disease presents with a spectrum of clinical signs and symptoms, with the classic triad (B1167595) being painful and progressively deformed joints, subcutaneous nodules, and a hoarse voice. rarediseases.orgorpha.net The onset and severity of symptoms can vary significantly among affected individuals. orpha.net

One of the most prominent features of Farber disease is the development of painful, swollen joints and subcutaneous nodules. wikipedia.orgmedlink.com These nodules, also known as lipogranulomas, are firm lumps of fat that form under the skin, often near joints and other pressure points. wikipedia.orgmedlineplus.gov They are a result of granulomatous inflammation caused by ceramide accumulation. numberanalytics.com The joint involvement can lead to progressive deformities and contractures, severely limiting mobility. numberanalytics.comcambridge.org

Hoarseness of the voice or a weak cry is another classic sign of Farber disease, caused by the infiltration of the larynx with granulomatous tissue. wikipedia.orgmedlink.commedlineplus.gov This can progress to significant airway narrowing and respiratory distress. wikipedia.orgnih.gov Pulmonary involvement is a common and often fatal complication, with granuloma formation in the lungs leading to interstitial pneumonia and breathing difficulties. medlineplus.govmedlink.com

Affected System/OrganClinical ManifestationsUnderlying Pathology
JointsPain, swelling, deformities, contracturesGranulomatous inflammation, ceramide accumulation
Subcutaneous TissueNodules (lipogranulomas)Granulomatous inflammation, lipid-laden macrophages
LarynxHoarseness, weak cry, stridorGranulomatous infiltration, edema
Respiratory SystemBreathing difficulties, interstitial pneumoniaGranuloma formation in the lungs
Clinical Manifestations and Organ Pathology
Neurological Dysfunction and Retinopathy

The pathophysiological involvement of Laurylsphingosine is closely linked to Farber disease, an autosomal recessive lysosomal storage disorder resulting from a deficiency of the enzyme acid ceramidase. rarediseasesjournal.comwikipedia.org This enzymatic defect leads to the accumulation of ceramide, the substrate of acid ceramidase, in various tissues, including the nervous system. rarediseasesjournal.comnih.gov While Laurylsphingosine itself is not the primary accumulating substrate, its metabolism is intrinsically linked to ceramide pathways. The neurological manifestations in Farber disease are significant and often correlate with a poor prognosis. rarediseasesjournal.com

Neurological symptoms in patients with Farber disease can include psychomotor delay or regression, hypotonia, seizures, and peripheral neuropathy. rarediseasesjournal.com The severity and onset of these symptoms can vary, with some subtypes of the disease exhibiting more pronounced neurological deterioration. rarediseasesjournal.com For instance, type 5 Farber disease is characterized by progressive neurological decline starting between the ages of one and two and a half. rarediseasesjournal.com In severe neonatal forms (type 4), rapid neurological deterioration is a key feature. nih.gov The underlying mechanism is believed to be the accumulation of ceramide, which can mediate apoptosis and lead to histiocytic infiltrations in nervous tissues. rarediseasesjournal.com

Ocular manifestations, specifically retinopathy, have also been documented in the context of Farber disease. rarediseasesjournal.comresearchgate.netacgg.asia A fundus examination of a patient with Farber disease revealed a bilateral cherry-red spot, a finding often associated with lipid storage disorders. rarediseasesjournal.com In-depth studies of the eye in Farber's disease have shown lipid-laden ganglion cells in the retina. nih.gov Animal models of acid ceramidase deficiency have further elucidated the ocular pathology, revealing progressive inflammation, retinal dysplasia, and significant storage pathology in various retinal cell types and the optic nerves. researchgate.net These studies also demonstrated an abnormal accumulation of ceramides (B1148491) and other sphingolipids in retinal tissues, leading to impaired retinal responses and visual acuity. researchgate.netscholaris.ca

Table 1: Neurological and Ocular Manifestations in Farber Disease

Clinical FeatureDescriptionRelevant SubtypesSource
Neurological Dysfunction
Psychomotor Delay/RegressionA slowing or loss of developmental milestones.Commonly reported in various subtypes. rarediseasesjournal.com
HypotoniaDecreased muscle tone.Observed in affected individuals. rarediseasesjournal.com
SeizuresEpileptic seizures as a neurological complication.Reported in some subtypes, particularly type 5. rarediseasesjournal.com
Peripheral NeuropathyDamage to peripheral nerves, causing weakness, numbness, and pain.A noted neurological symptom. rarediseasesjournal.com
Retinopathy
Cherry-Red SpotA finding on funduscopic examination due to lipid accumulation in retinal ganglion cells.Observed in patients with Farber disease. rarediseasesjournal.com
Retinal DysplasiaAbnormal development of the retina.Found in animal models of the disease. researchgate.net
Impaired Visual AcuityDecreased sharpness of vision.A consequence of the retinal pathology. scholaris.ca
Hepatosplenomegaly and Liver Pathology

Hepatosplenomegaly, the simultaneous enlargement of the liver and spleen, is a notable clinical finding in certain subtypes of Farber disease, reflecting the systemic accumulation of ceramide. wikipedia.orgnih.govcags.org.aemdpi.com The neonatal-visceral form (type 4) of Farber disease is particularly characterized by severe hepatosplenomegaly. nih.govmdpi.com In some cases, hepatosplenomegaly can be a dominant feature, as seen in a 3-month-old male patient. d-nb.info

The liver pathology in Farber disease is a direct consequence of ceramide accumulation within hepatocytes and other liver cells. scholaris.cascispace.com This accumulation can lead to progressive liver injury, inflammation, and fibrosis. scholaris.ca Histological examination of liver tissue from affected individuals may show histiocytic infiltrations. scispace.com Animal models of acid ceramidase deficiency have corroborated these findings, demonstrating progressive liver injury. scholaris.ca Transcriptome analysis of hepatocytes from these models revealed the activation of pathways related to inflammatory responses and cellular recruitment, alongside the deactivation of pathways associated with lipid metabolism. scholaris.ca This indicates a complex pathological process in the liver driven by the primary metabolic defect.

The spleen is also significantly affected, with splenomegaly being a common feature. wikipedia.orgcags.org.ae The accumulation of lipid-laden macrophages, a hallmark of many lysosomal storage diseases, contributes to the enlargement of the spleen.

Table 2: Hepatic and Splenic Pathology in Farber Disease

Pathological FindingDescriptionRelevant SubtypesSource
Hepatosplenomegaly Enlargement of both the liver and spleen.Particularly prominent in the neonatal-visceral (type 4) form. nih.govmdpi.com
Liver Pathology
Progressive Liver InjuryOngoing damage to liver tissue.Observed in animal models. scholaris.ca
InflammationInfiltration of inflammatory cells.A key feature of the liver pathology. scholaris.ca
FibrosisThe formation of excess fibrous connective tissue in the liver.A potential long-term consequence of the inflammation and injury. scholaris.ca
Histiocytic InfiltrationAccumulation of histiocytes (tissue macrophages).Seen in liver tissue. scispace.com
Splenic Pathology
SplenomegalyEnlargement of the spleen.A common clinical finding. wikipedia.orgcags.org.ae
Role of Inflammatory Mediators (e.g., MCP-1)

Inflammation is a key component of the pathophysiology of Farber disease, and the chemokine Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2, plays a significant role in this process. nih.govscholaris.ca MCP-1 is a potent chemoattractant for monocytes and macrophages, and its increased levels contribute to the recruitment of these immune cells to sites of ceramide accumulation, leading to the characteristic inflammatory infiltrates seen in various tissues of Farber disease patients. nih.govnih.gov

Studies in a mouse model of acid ceramidase deficiency have shown that MCP-1 levels are dramatically elevated. nih.govscholaris.ca This increase in MCP-1 is associated with the presence of lipid-laden macrophages in affected tissues. nih.gov To further investigate the role of MCP-1 in the disease pathogenesis, a double-mutant mouse model was created, lacking both acid ceramidase and MCP-1. scholaris.ca The ablation of MCP-1 in these mice led to an attenuation of the disease, with a modest extension of lifespan. scholaris.ca

Niemann-Pick Disease Types

Niemann-Pick Type C (NPC) and Cholesterol/Sphingolipid Accumulation

Niemann-Pick disease type C (NPC) is a rare, autosomal recessive neurovisceral disorder characterized by the accumulation of unesterified cholesterol and various sphingolipids within the late endosomes and lysosomes. nih.govcentogene.com The disease is caused by mutations in either the NPC1 gene (in approximately 95% of cases) or the NPC2 gene. centogene.com These genes encode for proteins that are essential for the transport of cholesterol out of the lysosomes. centogene.com

The primary biochemical hallmark of NPC is the impaired intracellular trafficking of low-density lipoprotein (LDL)-derived cholesterol, which becomes sequestered in the late endosomal/lysosomal compartments. nih.gov This leads to a cascade of secondary cellular dysfunctions. In addition to cholesterol, a number of different complex sphingolipids also accumulate, with varying organ specificity. plos.org Among these, sphingomyelin (B164518) and glycosphingolipids are well-documented to accumulate in both animal models and patients with NPC. nih.gov The accumulation of sphingomyelin, in particular, has been shown to disrupt the Rab9-dependent vesicular trafficking of cholesterol, further exacerbating the primary defect. nih.gov While the accumulation of various sphingolipids is a key feature of NPC, the specific role and accumulation of Laurylsphingosine are not as prominently defined as in Farber disease.

Diagnostic Relevance in Niemann-Pick Types A and B

Niemann-Pick disease types A (NPA) and B (NPB), also known as Acid Sphingomyelinase Deficiency (ASMD), are caused by mutations in the SMPD1 gene, leading to a deficiency of the enzyme acid sphingomyelinase. nih.gov This results in the accumulation of sphingomyelin, primarily in macrophages. nih.gov The diagnosis of NPA and NPB typically involves measuring the activity of acid sphingomyelinase in leukocytes from a blood sample, with genetic testing to confirm the diagnosis. nih.gov

In recent years, there has been a focus on identifying biomarkers for the diagnosis and monitoring of lysosomal storage disorders. For Niemann-Pick disease, certain ceramide species have been investigated for their diagnostic potential. Specifically, C12-Ceramide, also known as N-Lauroyl-D-erythro-sphingosine, has been proposed as a tool for the diagnosis of types A and B Niemann-Pick disease. medchemexpress.commedchemexpress.com The rationale is that the accumulation of the primary substrate, sphingomyelin, may lead to alterations in related lipid pathways. The use of lysosphingolipids as biomarkers is a growing area of research, as plasma levels of these N-deacylated forms of sphingolipids are often significantly increased in various sphingolipidoses. plos.org While lysosphingomyelin has shown potential as a biomarker for NPB, the specific diagnostic utility of Laurylsphingosine for NPA and NPB requires further validation in larger patient cohorts. nih.gov

Gaucher Disease and Glucosylceramide Metabolism

Gaucher disease (GD) is the most common lysosomal storage disorder, caused by a deficiency of the enzyme β-glucocerebrosidase due to mutations in the GBA1 gene. nih.govmdpi.com This enzymatic deficiency leads to the accumulation of its primary substrate, glucosylceramide, within the lysosomes of macrophages, which are then referred to as Gaucher cells. nih.gov These cells infiltrate various organs, most notably the spleen, liver, and bone marrow, leading to the clinical manifestations of the disease. nih.gov

A key aspect of the pathophysiology of Gaucher disease involves the metabolism of the accumulated glucosylceramide. Through deacylation by acid ceramidase, glucosylceramide is converted to glucosylsphingosine (B128621) (also known as lyso-Gb1). nih.gov It is important to distinguish glucosylsphingosine from Laurylsphingosine, as they are distinct molecules. Glucosylsphingosine has emerged as a highly sensitive and specific biomarker for the diagnosis and therapeutic monitoring of Gaucher disease. nih.govmdpi.complos.org Its levels are significantly elevated in the plasma of patients with GD and correlate with disease severity. mdpi.complos.org

The accumulation of glucosylsphingosine is not merely a biomarker but is also believed to play a direct role in the pathophysiology of the disease. It has been identified as a mediator of B-cell activation and as an antigenic target in the monoclonal gammopathy associated with Gaucher disease. nih.gov

Table 3: Biomarker Sensitivity and Specificity in Gaucher Disease Diagnosis

BiomarkerSensitivitySpecificityArea Under the Curve (AUC)Source
Glucosylsphingosine100%100%1.00 plos.org
Chitotriosidase91.7%86.1%0.96 plos.org
CCL18/PARC76.2%79.4%0.86 plos.org

Oncological Pathogenesis

Laurylsphingosine, a sphingolipid, has demonstrated involvement in the complex mechanisms of cancer development and progression. Its effects are multifaceted, ranging from direct anticancer activities in various cancer cell types to influencing the efficacy and toxicity of conventional chemotherapy agents.

Anticancer Effects in Various Cell Lines

Research has shown that laurylsphingosine and related sphingolipids can exhibit antiproliferative and cytotoxic effects against several human cancer cell lines. This has positioned them as potential molecules of interest in the development of novel anticancer therapies. The National Cancer Institute (NCI) has a screening program that utilizes 60 different human tumor cell lines to identify compounds with potential anticancer activity. cancer.gov This program helps in characterizing the biological response patterns of compounds like laurylsphingosine. cancer.gov

The anticancer activity of certain compounds is evaluated across a panel of human cancer cell lines, which can include those derived from leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. cancer.gov For instance, some novel G-quadruplex oligonucleotides have demonstrated specific anti-proliferative activity in human cancer cell lines. researchgate.net The antiproliferative effects of various agents are often studied in cell lines such as human ovarian (OVCAR-3), breast (ZR-75-1, MCF-10A ras), and colon (GEO) cancer cells. nih.gov The evaluation of cytotoxicity in both cancer and non-tumor cell lines is a critical step in assessing the selectivity of potential anticancer agents. unibo.it

Below is a table summarizing the types of cancer cell lines used in anticancer research.

Cell Line TypeCancer Origin
LeukemiaBlood
MelanomaSkin
Lung CancerLung
Colon CancerColon
Brain CancerBrain
Ovarian CancerOvary
Breast CancerBreast
Prostate CancerProstate
Kidney CancerKidney

This table represents a general list of cancer cell line types used in research and is not specific to laurylsphingosine studies.

Influence on Drug Toxicity in Cancer Chemotherapy (e.g., Doxorubicin)

Laurylsphingosine and its metabolites can modulate the cellular response to chemotherapeutic agents, such as doxorubicin (B1662922). Doxorubicin is a potent and widely used anticancer drug, but its clinical application is often limited by significant side effects, most notably cardiotoxicity. nih.govvacancer.comfrontiersin.org

Research indicates that C12-Ceramide, a related sphingolipid, can enhance the toxicity of doxorubicin in MDA-MB-231 breast cancer cells. medchemexpress.com This suggests that manipulating sphingolipid metabolism could be a strategy to increase the efficacy of conventional chemotherapy. The mechanisms by which doxorubicin exerts its anticancer effects are complex, involving DNA damage, production of reactive oxygen species (ROS), and induction of various forms of cell death. nih.gov The toxicity of doxorubicin is a major concern, with cardiotoxicity being a well-documented and serious adverse effect. nih.govvacancer.com

The following table outlines the primary mechanisms of doxorubicin's anticancer activity and its major toxicity.

FeatureDescription
Mechanism of Action Induces DNA damage through intercalation, generation of reactive oxygen species (ROS), and inhibition of topoisomerase II. nih.gov
Primary Toxicity Cardiotoxicity, which can lead to heart failure. nih.govvacancer.comfrontiersin.org

Neurodegenerative Disorders Beyond Lysosomal Storage Diseases

The involvement of sphingolipid metabolism, including compounds like laurylsphingosine, is increasingly being recognized in the pathogenesis of various neurodegenerative disorders that extend beyond traditional lysosomal storage diseases.

Alzheimer's Disease Research

Alterations in sphingolipid metabolism are considered to be an important factor in the neuronal dysfunction seen in Alzheimer's disease (AD). nih.gov Studies have shown that the metabolism of sphingolipids is disturbed in AD, which has prompted investigations into the specific roles these lipids play in the disease's development. frontiersin.org Research has pointed to changes in the levels of key sphingolipids, such as ceramides and sphingosine, in the brains of individuals with AD. nih.govfrontiersin.org

The accumulation of beta-amyloid (Aβ) peptides, a primary characteristic of Alzheimer's disease, has been linked to the deregulation of sphingolipid metabolism. nih.gov The neurodegenerative processes in AD, including the formation of senile plaques and neurofibrillary tangles, are associated with neuronal death and synaptic dysfunction. nih.gov

Parkinson's Disease Research

The role of sphingolipid alterations in Parkinson's disease (PD) is an active area of investigation. nih.gov The pathogenesis of PD involves the death of dopamine-producing neurons in the substantia nigra region of the brain. dzne.de While the exact causes of this neuronal death are not fully understood, research is exploring various factors, including genetic mutations and inflammatory processes. dzne.de

Studies have indicated that sphingolipids may be involved in the regulation of alpha-synuclein, a protein that aggregates in the brains of individuals with PD. nih.gov Research in experimental models of PD has shown significant alterations in the expression and activity of sphingosine kinases (Sphk1/2), which are key enzymes in the synthesis of sphingosine-1-phosphate (S1P), a critical lipid mediator. nih.gov Changes in the expression of genes related to sphingolipid metabolism have been observed in animal models of Parkinson's disease, suggesting these could be potential targets for diagnosis and therapy. nih.gov

Amyotrophic Lateral Sclerosis (ALS) Research

Amyotrophic lateral sclerosis (ALS) is a progressive neurodegenerative disease characterized by the death of motor neurons in the brain and spinal cord. dzne.denih.gov While the precise mechanisms underlying ALS are not fully elucidated, research points to a combination of genetic and environmental factors. nih.gov

Alterations in sphingolipid metabolism have been implicated in the pathology of several neurodegenerative disorders, including ALS. nih.gov Research in ALS is focused on understanding the mechanisms of motor neuron death, which may involve factors such as misfolded proteins and neuroinflammation. mda.org For instance, the protein TDP-43 can misfold and form aggregates in the motor neurons of individuals with ALS. mda.org While direct research linking laurylsphingosine to ALS is limited, the broader connection between sphingolipid metabolism and neurodegeneration suggests it as a potential area for future investigation.

Metabolic Disorders (e.g., Obesity, Diabetes Mellitus, Insulin (B600854) Resistance)

Laurylsphingosine is associated with metabolic abnormalities including obesity and non-insulin-dependent diabetes mellitus. cmdm.twcmdm.tw Sphingolipids, as a class, are not merely structural components of cell membranes but are also bioactive signaling molecules that regulate processes like cell growth, differentiation, and apoptosis. nih.govnih.gov Alterations in sphingolipid metabolism are increasingly recognized as key factors in the pathogenesis of metabolic diseases. nih.gov

Obesity and Diabetes:

The strong link between severe obesity and type 2 diabetes mellitus (T2DM), sometimes termed "diabesity," highlights a causal pathophysiological connection. nih.gov While the majority of individuals with T2DM are obese, the underlying molecular mechanisms are complex. nih.govmdpi.com Several hypotheses explain this link, including chronic inflammation, lipid overflow leading to ectopic lipid stores, and dysfunctional secretion of adipokines from expanding fat tissue. nih.gov It is established that being overweight or obese is a primary modifiable risk factor for T2DM, with obese adults being five times more likely to be diagnosed with diabetes than those of a healthy weight. service.gov.uk

Insulin Resistance:

Insulin resistance is a central feature of the metabolic syndrome, a cluster of conditions that includes central obesity, hypertension, and dyslipidemia. racgp.org.aunih.govresearchgate.net The accumulation of lipid metabolites, including ceramides, in tissues like the liver and skeletal muscle is a plausible mechanism for inducing insulin resistance. e-dmj.orgnih.gove-dmj.org Ceramides, which are structurally related to laurylsphingosine, can interfere with insulin signaling pathways. hmdb.ca Specifically, they can inhibit the activity of a key protein called Akt (also known as protein kinase B), which is crucial for the cellular response to insulin. frontiersin.orgnih.gov This inhibition can occur through the activation of protein phosphatase 2A (PP2A), which dephosphorylates and inactivates Akt, and by blocking Akt's translocation within the cell. frontiersin.orgnih.gov

Table 1: Laurylsphingosine in Metabolic Disorders

Disorder Association with Laurylsphingosine/Related Sphingolipids Key Mechanistic Insights References
Obesity Associated with laurylsphingosine. cmdm.twcmdm.twA major risk factor for T2DM, linked to chronic inflammation and lipid overflow. nih.gov 90% of adults with T2DM are overweight or obese. service.gov.uk cmdm.twcmdm.twnih.govservice.gov.uk
Diabetes Mellitus (Type 2) Associated with laurylsphingosine. cmdm.twcmdm.twStrong association with obesity. nih.gov Obese individuals are up to 80 times more likely to develop T2DM. nih.gov cmdm.twcmdm.twnih.govnih.gov
Insulin Resistance Linked via the role of ceramides, which are structurally similar.Ceramides can impair insulin signaling by inhibiting Akt, a key protein in the pathway. frontiersin.orgnih.gov This involves activation of PP2A and blocking Akt translocation. frontiersin.orgnih.gov frontiersin.orgnih.gov

Infectious Diseases (e.g., Antiviral Activity against HIV)

While specific studies on the direct antiviral activity of laurylsphingosine against the Human Immunodeficiency Virus (HIV) are not extensively detailed in the provided context, the broader class of sphingolipids has been a subject of interest in infectious disease research. Laurylsphingosine itself is noted to have antimicrobial properties against various pathogens by disrupting their microbial membranes. smolecule.com

The fight against HIV infection relies on antiretroviral therapy (ART), which often combines multiple drugs to suppress the virus. nih.govnih.gov However, the emergence of drug-resistant viral strains necessitates the continuous development of new antiviral agents. nih.govnih.gov Research into novel compounds, including natural products and their derivatives, is a priority. nih.gov For instance, studies have explored the anti-HIV-1 reverse transcriptase activity of various plant extracts and synthesized nanoparticles. ajol.info The development of new classes of inhibitors, such as third-generation integrase inhibitors, is crucial for combating resistance to existing treatments. viivhealthcare.comaidsmap.com

Table 2: Research on Antiviral Agents Against HIV-1

Agent/Strategy Mechanism/Target Key Findings References
Laurylsphingosine Disruption of microbial membranes.Possesses general antimicrobial activity against bacteria and fungi. smolecule.com smolecule.com
Combination bNAbs (3BNC117 & 10-1074) Neutralizing antibodies targeting HIV-1.Reduced viral load significantly in individuals with sensitive viruses without developing resistance. nih.gov nih.gov
Investigational INSTI (VH184) Integrase Strand Transfer Inhibitor (INSTI).Retained antiviral activity against HIV-1 viruses with mutations conferring resistance to second-generation INSTIs. viivhealthcare.com viivhealthcare.com
Plant Extracts (e.g., P. barbatus, H. madagascariensis) Inhibition of HIV-1 Reverse Transcriptase (RT).Certain extracts showed greater than 50% inhibition of HIV-1 RT. ajol.info ajol.info

Therapeutic Strategies and Research Applications of Laurylsphingosine

Targeting Sphingolipid Metabolism for Disease Intervention

The metabolism of sphingolipids, a class of lipids integral to cell structure and signaling, is a complex pathway. libretexts.orgasbmb.org Dysregulation of this pathway is implicated in several diseases, making it a target for therapeutic intervention. mdpi.com Laurylsphingosine, as a component of this metabolism, is central to several research strategies aimed at correcting these imbalances.

Enzymatic Replacement Therapies (e.g., Recombinant Acid Ceramidase)

One of the primary areas of research involving laurylsphingosine is in the context of acid ceramidase (ACDase) deficiency, a group of genetic disorders including Farber disease. nih.govresearchgate.net These conditions are caused by mutations in the ASAH1 gene, leading to deficient activity of ACDase, the enzyme responsible for breaking down ceramide into sphingosine (B13886) and a fatty acid. nih.govscholaris.ca This deficiency results in the accumulation of ceramide in various tissues. nih.gov

Enzyme replacement therapy (ERT) is a therapeutic strategy being explored to address ACDase deficiency. nih.govcore.ac.uk This approach involves administering a recombinant form of the deficient enzyme to restore its function. Specifically, research is ongoing to evaluate the use of recombinant human acid ceramidase (rhACDase) for the treatment of Farber disease. nih.govresearchgate.net The goal of rhACDase therapy is to reduce the accumulation of ceramide, thereby mitigating the pathological manifestations of the disease. nih.govnih.gov Clinical trials are underway to assess the efficacy of this approach. veeva.comclinicaltrials.gov The activity of ACDase is often measured using N-laurylsphingosine as a substrate. nih.govd-nb.info

Gene Therapy Approaches for Acid Ceramidase Deficiency

Gene therapy represents another promising avenue for treating monogenic disorders like acid ceramidase deficiency. scholaris.ca This strategy aims to correct the underlying genetic defect by introducing a functional copy of the mutated gene. scholaris.ca For ACDase deficiency, the goal is to deliver a correct version of the ASAH1 gene to the patient's cells, enabling them to produce functional acid ceramidase. nih.govscholaris.ca

Early studies have shown that it is possible to restore ACDase activity in cells from Farber disease patients through gene therapy techniques. scholaris.ca Research in this area is actively being pursued as a potential long-term treatment for this debilitating condition. nih.govresearchgate.net

Pharmacological Modulation of Upstream Enzymes (e.g., Acid Sphingomyelinase Inhibition)

The metabolism of sphingolipids is an interconnected pathway, and modulating enzymes upstream of acid ceramidase can also influence ceramide levels. mdpi.combiorxiv.org One such enzyme is acid sphingomyelinase (ASM), which catalyzes the hydrolysis of sphingomyelin (B164518) to produce ceramide. asbmb.orgbmbreports.org

Application in Drug Delivery Systems

Beyond its role in metabolic diseases, laurylsphingosine and related lipid molecules are being explored for their utility in advanced drug delivery systems. smolecule.com Their amphiphilic nature and ability to interact with cell membranes make them attractive candidates for enhancing the delivery of therapeutic agents. smolecule.com

Enhancement of Therapeutic Agent Solubility and Stability

A significant challenge in drug development is the poor water solubility of many new chemical entities, which can limit their bioavailability. nih.govglobalresearchonline.net Surfactants and lipids are often used to improve the solubility and dissolution of these drugs. nih.govnih.gov Micellar solubilization, where surfactant molecules form aggregates (micelles) that can encapsulate hydrophobic drugs, is a common technique to enhance drug solubility. nih.gov

Laurylsphingosine, as a lipid molecule, has properties that could be harnessed to improve the solubility and stability of poorly soluble drugs. smolecule.com The development of self-microemulsifying drug delivery systems (SMEDDS) is one such application where lipids and surfactants are used to create stable microemulsions that can improve drug absorption. wikipedia.org While direct studies on laurylsphingosine for this specific purpose are emerging, the principles of using lipid-based carriers are well-established for enhancing drug bioavailability. wikipedia.orgyoutube.com

Targeted Delivery to Specific Cell Types (e.g., Cancer Cells)

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, such as a tumor, while minimizing exposure to healthy tissues. mdpi.comnih.gov This can be achieved by using carriers, such as nanoparticles or liposomes, that are designed to recognize and bind to specific markers on the surface of target cells. mdpi.comdkfz.de

Laurylsphingosine's ability to interact with cell membranes and its potential anti-proliferative effects make it a candidate for inclusion in drug delivery systems for cancer therapy. smolecule.com Research has shown that lipopeptides, which can be formed by conjugating fatty acids like lauric acid to peptides, can self-assemble into nanostructures capable of carrying and delivering chemotherapeutic drugs. nih.gov These systems can be designed to target cancer cells, potentially enhancing the efficacy of the encapsulated drug. nih.gov For example, C12-Ceramide (N-Lauroyl-D-erythro-sphingosine) has been shown to enhance the toxicity of doxorubicin (B1662922) in certain breast cancer cells. medchemexpress.cnmedchemexpress.com

Laurylsphingosine as a Research Model Compound

Laurylsphingosine, a bioactive sphingolipid, serves as a valuable model compound in scientific research. smolecule.com Its distinct structure, featuring a lauryl (dodecyl) chain, gives it specific hydrophobic properties that make it a key component in studies of biological membranes and cellular signaling. smolecule.com

In the field of lipid biochemistry, laurylsphingosine is instrumental for investigating the metabolism and function of sphingolipids. The study of lipid metabolism is crucial as its dysregulation is linked to various metabolic disorders. insel.ch Sphingolipids, including laurylsphingosine, are a complex class of membrane lipids that also act as important signaling molecules both inside and outside the cell. dkfz.de

Research in lipid biochemistry utilizes model organisms like yeast to understand lipid homeostasis and function. frontiersin.org These studies provide fundamental insights into lipid metabolism that can often be extended to more complex organisms. frontiersin.org Laurylsphingosine, as a specific type of sphingolipid, is used to explore the intricate pathways of lipid synthesis, degradation, and transport. medchemexpress.commedchemexpress.com

Key research findings in lipid biochemistry involving sphingolipids like laurylsphingosine include:

The "Sphingomyelin Cycle": Analogous to the well-known phosphatidylinositol cycle, this cycle generates sphingolipid second messengers. The hydrolysis of sphingomyelin produces ceramide, a potent biomolecule involved in multiple cell signaling pathways. nih.gov

Enzymatic Regulation: The specific patterns of sphingolipids in a cell are determined by the expression of various enzymes in the endoplasmic reticulum and Golgi apparatus. These patterns are dependent on cell differentiation, activation, and even transformation into cancerous cells. dkfz.de

Membrane Interactions: The incorporation of laurylsphingosine into lipid bilayers can alter the properties of the membrane, which in turn affects the localization and function of proteins within that membrane. smolecule.com

Table 1: Key Areas of Laurylsphingosine Application in Lipid Biochemistry Research

Research Area Focus of Study Key Findings
Lipid Metabolism Investigating the synthesis, degradation, and transport of sphingolipids. Elucidation of the "sphingomyelin cycle" and the role of enzymes in creating cell-specific sphingolipid patterns. dkfz.denih.gov
Membrane Biology Understanding how laurylsphingosine's incorporation affects membrane properties and protein function. Alteration of membrane fluidity and permeability, influencing protein localization. smolecule.com
Model Systems Utilizing organisms like yeast to study fundamental lipid pathways. Insights into lipid homeostasis and the functional roles of specific sphingolipids. frontiersin.org

Laurylsphingosine is a significant tool in cell biology and pharmacology for dissecting cellular signaling pathways and exploring potential therapeutic interventions. smolecule.com As a bioactive lipid, it is involved in crucial cellular processes like inflammation and apoptosis (programmed cell death). smolecule.com

In cell biology, research focuses on how laurylsphingosine and other sphingolipids modulate the activity of receptors and enzymes involved in signal transduction. smolecule.comnih.gov The interactions of laurylsphingosine with specific proteins can influence how cells respond to external stimuli. smolecule.com

From a pharmacological perspective, the biological activities of laurylsphingosine make it a compound of interest. For instance, its antimicrobial properties against various bacteria and fungi are attributed to its ability to disrupt microbial membranes. smolecule.com Furthermore, its anti-proliferative and pro-apoptotic effects in different cancer cell lines are being investigated for their therapeutic potential. smolecule.com

Table 2: Research Findings on Laurylsphingosine in Cell Biology and Pharmacology

Research Area Specific Focus Notable Findings
Cell Signaling Modulation of signal transduction pathways. Laurylsphingosine can influence cellular responses to external signals by interacting with specific proteins. smolecule.com It is involved in pathways related to inflammation and apoptosis. smolecule.com
Cancer Research Anti-proliferative and pro-apoptotic effects. Laurylsphingosine has been shown to inhibit the growth of and induce cell death in various cancer cell lines. smolecule.com
Antimicrobial Properties Activity against pathogenic microbes. It can disrupt the membranes of bacteria and fungi, leading to its antimicrobial effect. smolecule.com

Advanced Analytical and Methodological Approaches in Laurylsphingosine Research

Quantitative Analysis of Laurylsphingosine and Metabolites

The accurate quantification of laurylsphingosine and its metabolic derivatives is crucial for elucidating its biological roles. Researchers utilize a combination of separation and detection techniques that offer high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of sphingolipids. myfoodresearch.com However, because most sphingolipids, including laurylsphingosine, lack a natural chromophore or fluorophore, their detection with common UV-Vis or fluorescence detectors requires a chemical derivatization step. myfoodresearch.com This process involves attaching a fluorescent tag to the molecule, which significantly enhances detection sensitivity and selectivity. researchgate.net

The derivatization can be performed either before the sample is injected into the column (pre-column) or after the separation has occurred but before detection (post-column). jasco-global.com For compounds like laurylsphingosine, the primary amine group on the sphingoid base is a common target for derivatization agents. myfoodresearch.com The simplicity and robustness of the sample preparation make HPLC with fluorescence detection a suitable method for quantifying a large number of samples simultaneously. mdpi.com This approach is considered a standard method for analyzing derivatized compounds in various complex samples, offering acceptable specificity and sensitivity. myfoodresearch.com

Table 1: Comparison of HPLC Detection Methods for Non-Chromophoric Analytes

Detection Method Principle Advantages Common Application
Fluorescence Detection (with Derivatization) Chemical attachment of a fluorophore to the target analyte enables detection at specific excitation and emission wavelengths. researchgate.netjasco-global.com High sensitivity, high selectivity, reduced interference from matrix components. researchgate.net Quantification of amino acids, steroids, and other compounds lacking native fluorescence. myfoodresearch.comresearchgate.net
Refractive Index (RI) Detection Measures changes in the refractive index of the mobile phase as the analyte passes through the detector cell. jasco-global.com Universal detector for non-ionic compounds. General sugar analysis, polymer analysis. jasco-global.com

| Evaporative Light Scattering Detection (ELSD) | Nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. jasco-global.com | Universal detection for non-volatile compounds; more sensitive than RI. | Lipid and carbohydrate analysis. jasco-global.com |

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as one of the most powerful and sensitive methods for the identification and quantification of individual lipid species, including laurylsphingosine and its ceramide form. scholaris.canih.gov This technique allows for the precise measurement of different lipid classes and the individual molecular species within them. scholaris.ca

In a typical LC-MS/MS workflow for ceramide analysis, lipids are extracted from the biological sample using internal standards, such as C17-ceramide, for accurate quantification. nih.gov The sample is then analyzed by an LC-MS/MS system, often equipped with an electrospray ionization (ESI) source operating in positive mode. nih.gov This allows for the detection of precursor ions corresponding to specific ceramide species, such as C12-ceramide (the N-acylated form of laurylsphingosine). nih.govresearchgate.net The specificity of MS allows for the differentiation of ceramides (B1148491) based on the length and saturation of their fatty acyl chains. researchgate.netnih.gov

Chromatographic Techniques (e.g., HPLC with Fluorescence Detection)

Enzymatic Activity Assays

Assessing the activity of enzymes that metabolize laurylsphingosine and related ceramides, such as ceramidases and ceramide synthases, is key to understanding the regulation of sphingolipid pathways.

Fluorogenic assays provide a sensitive and efficient method for measuring ceramidase activity. nih.govnih.gov These assays utilize synthetic ceramide analogs that are non-fluorescent but release a fluorescent product upon enzymatic cleavage. nih.gov A commonly used substrate is a ceramide analog containing a coumarin (B35378) group (e.g., umbelliferone) in the sphingoid base moiety. nih.gov When a ceramidase cleaves the amide bond, it produces an aminodiol intermediate. nih.gov Subsequent chemical steps, including periodate (B1199274) oxidation and β-elimination at an alkaline pH, lead to the release of the highly fluorescent umbelliferone, which can be quantified. nih.gov

Researchers have developed specific fluorogenic substrates, such as Rbm14-12 (a C12 analog), which show high affinity and specificity for acid ceramidase over neutral or alkaline ceramidases. tandfonline.comresearchgate.net This specificity is crucial for accurately measuring the activity of a particular enzyme in a complex biological sample like a cell lysate. nih.gov The intensity of the resulting fluorescence is directly proportional to the ceramidase activity. nih.gov

A major advantage of fluorogenic assays is their adaptability to high-throughput screening (HTS) formats, which is essential for discovering new enzyme inhibitors. nih.govnih.gov These assays are routinely performed in 96-well or even 384-well microtiter plates, allowing for the simultaneous testing of a large number of compounds. nih.govresearchgate.nettandfonline.com

The process involves seeding cells or adding cell lysates into the wells of the plate. tandfonline.comcsic.es The fluorogenic substrate and the test compounds are then added, and the plate is incubated. csic.es The reaction is stopped, and the fluorescence is measured using a microplate reader at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for umbelliferone). tandfonline.comcsic.es This miniaturized format reduces the consumption of reagents and accelerates the drug discovery process. nih.govcsic.es

Table 2: Example Protocol for a 96-Well Plate Ceramidase Assay

Step Description Details
1. Preparation Cell lysates or intact cells are prepared and added to the wells of a 96-well plate. nih.govtandfonline.com 2 x 10^4 cells/well seeded 24 hours prior, or 10-25 µg of protein from cell lysate. nih.govtandfonline.com
2. Reaction Initiation The fluorogenic substrate (e.g., Rbm14-12) and test inhibitors are added to the wells. tandfonline.comcsic.es Final substrate concentration is typically around 20 µM. nih.govtandfonline.com
3. Incubation The plate is incubated to allow the enzymatic reaction to proceed. Typically for 1-3 hours at 37°C. nih.govtandfonline.com
4. Reaction Termination & Development The reaction is stopped and the fluorescent signal is developed. The reaction can be stopped with methanol, followed by the addition of NaIO₄ in a glycine-NaOH buffer (pH 10.6) to release the fluorophore. tandfonline.comcsic.es

| 5. Measurement | Fluorescence is quantified using a microplate fluorescence reader. nih.gov | Excitation/Emission wavelengths are set for the specific fluorophore (e.g., 360/446 nm or 355/460 nm for umbelliferone). nih.govtandfonline.com |

Historically, ceramide synthase (CerS) activity was measured using radioactive substrates. avantiresearch.comnih.gov These assays typically involve the use of either a radiolabeled sphingoid base, such as [3H]-sphinganine, or a radiolabeled fatty acyl-CoA, such as N-[1-¹⁴C]-lauroylsphingosine. avantiresearch.comresearchgate.net

In this type of assay, the enzyme source (e.g., cell or tissue homogenate) is incubated with the radioactive substrate. researchgate.net The ceramide synthase catalyzes the transfer of the fatty acid to the sphingoid base, creating a radiolabeled ceramide product. nih.gov After the incubation period, the lipids are extracted, and the radiolabeled ceramide product is separated from the unreacted radioactive substrate, usually by thin-layer chromatography (TLC). avantiresearch.comresearchgate.net The radioactivity of the ceramide spot on the TLC plate is then quantified using a two-dimensional scanner or by scintillation counting to determine the enzyme's activity. researchgate.net While effective, these methods are less common now due to the hazards and regulations associated with radioactive materials. avantiresearch.comnih.gov

Fluorescent Sphingoid Analogues in Ceramide Synthase Assays

Cellular and Molecular Biological Techniques

Cell line models are indispensable tools for investigating the cellular functions of laurylsphingosine. The choice of cell line depends on the specific biological question being addressed.

Fibroblasts: These cells are integral to studies on connective tissue disorders, wound healing, and fibrosis. nihr.ac.ukanvajo.com In the context of sphingolipid research, skin fibroblasts from patients with genetic disorders like Farber disease, which involves a deficiency in acid ceramidase and leads to the accumulation of ceramides, are crucial for studying metabolic pathways. core.ac.uk Such models allow for detailed in vitro analysis of how altered sphingolipid metabolism, potentially affecting laurylsphingosine levels, contributes to disease pathology.

Lymphoid Cells: To study the role of sphingolipids in the immune system, various lymphoid cell lines are utilized. bio-rad-antibodies.comallergolyon.fr Innate lymphoid cells (ILCs) and their progenitors are key players in regulating immunity and inflammation at barrier tissues. bio-rad-antibodies.comallergolyon.fr Research using these cells can uncover how laurylsphingosine or its metabolites modulate immune cell signaling, differentiation, and function.

Cancer Cell Lines: The role of sphingolipids in cancer biology is an area of intense research. Various cancer cell lines, such as human head and neck squamous carcinoma cells nih.gov and hepatocellular carcinoma lines , are used to probe the effects of sphingolipids on tumor growth, apoptosis, and drug resistance. Human Embryonic Kidney (HEK293) cells are also commonly used for overexpressing specific enzymes like ceramide synthases to study their substrate specificity and the downstream effects of producing specific ceramides. avantiresearch.com

To precisely define the function of laurylsphingosine and its metabolic enzymes, researchers employ gene manipulation techniques to specifically alter the expression of key genes.

RNA interference (RNAi): This technique uses small interfering RNA (siRNA) to achieve a temporary "knockdown" of a target gene's expression at the mRNA level. nih.gov For instance, siRNA has been used to successfully down-regulate Ceramide Synthase 1 (CERS1) in human head and neck cancer cells. nih.gov This allowed researchers to study how the resulting deficit in C18-ceramide synthesis affected the cells' sensitivity to photodynamic therapy. A similar approach in Drosophila involved RNAi-mediated knockdown of the lone ceramide synthase gene, schlank, to investigate the role of ceramides in endocytic trafficking. uzh.ch These studies provide a framework for investigating how silencing specific CerS isoforms that may utilize laurylsphingosine as a substrate impacts cellular processes.

Gene Knockouts: For a permanent and complete loss of gene function, researchers create "knockout" models, often in mice. A notable example is the development of a CERS2-deficient mouse through a gene-trapped embryonic stem cell approach. nih.gov This model revealed the critical role of CERS2-mediated synthesis of very long-chain ceramides in maintaining myelin sheaths, cerebellar architecture, and preventing hepatocarcinomas. nih.gov Such models are invaluable for understanding the long-term physiological consequences of disrupting specific branches of sphingolipid metabolism.

Laurylsphingosine and its derivatives are known to be potent signaling molecules that can influence cell fate, including apoptosis (programmed cell death) and proliferation. A variety of assays are used to quantify these effects.

Flow Cytometry: This is a powerful technique for analyzing individual cells within a population. For apoptosis, a common method is dual staining with Annexin V and a viability dye like Propidium Iodide (PI). nih.gov Annexin V binds to phosphatidylserine, a lipid that flips to the outer plasma membrane during early apoptosis, while PI enters cells only when the membrane is compromised, as in late apoptosis or necrosis. nih.govsinobiological.com This allows for the differentiation of healthy, early apoptotic, late apoptotic, and necrotic cells.

DNA Fragmentation Assays: A hallmark of late-stage apoptosis is the fragmentation of nuclear DNA. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay uses an enzyme to label the ends of these DNA fragments, which can then be detected by fluorescence microscopy or flow cytometry. nih.gov

Immunoblotting: This technique, also known as Western blotting, is used to detect the expression and activation of specific proteins involved in apoptosis pathways. Key targets include caspases (e.g., caspase-3), which are the executioner enzymes of apoptosis, and members of the Bcl-2 family of proteins that regulate the process.

Cell Proliferation Assays: To measure cell proliferation, researchers can use methods that track DNA synthesis, such as the incorporation of nucleoside analogs like BrdU or EdU. thermofisher.combaseclick.eu Alternatively, metabolic assays (e.g., MTT, XTT, WST-1) measure the reductive capacity of viable, metabolically active cells. sigmaaldrich.com

Gene Manipulation Techniques (e.g., RNAi, Gene Knockouts)

In Vivo Animal Models

To understand the systemic and long-term effects of altered laurylsphingosine metabolism in a whole organism, researchers turn to in vivo animal models. cureraredisease.org These models are crucial for studying complex pathologies and for the preclinical evaluation of potential therapies. nih.gov

Furthermore, animal models of human genetic diseases provide a direct window into pathologies involving sphingolipid metabolism. An animal model for Farber disease, caused by acid ceramidase deficiency, is invaluable for studying the consequences of ceramide accumulation and for testing therapeutic strategies that could involve modulating the levels of substrates like N-lauroylsphingosine. core.ac.uk These in vivo systems are indispensable for bridging the gap between cellular observations and clinical applications. nih.gov

Mouse Models of Acid Ceramidase Deficiency (Farber Disease)

Farber disease, a rare autosomal recessive disorder, is caused by a deficiency in the enzyme acid ceramidase (ACDase), leading to the accumulation of ceramide. nih.govresearchgate.net Mouse models that mimic this condition are invaluable for understanding the pathophysiology of the disease and for exploring the role of specific lipids like laurylsphingosine.

Several mouse models of Farber disease have been generated, each with unique genetic modifications that result in ACDase deficiency. These models typically involve mutations in the ASAH1 gene, which encodes for acid ceramidase. nih.govgenecards.org For instance, the Asah1P361R/P361R mouse model carries a point mutation that serves as a model for Farber disease. nih.gov Another model was created by deleting the signal peptide sequence of the Asah1 gene, which disrupts the proper targeting of the enzyme to the lysosome. researchgate.net

These animal models have been instrumental in elucidating the systemic effects of ceramide accumulation. Key findings from these models include:

Widespread Histiocytic Infiltration: Affected mice show infiltration of histiocytes in various tissues, a hallmark of Farber disease. researchgate.net

Organ-Specific Pathologies: Researchers have observed specific pathologies in organs such as the lungs, liver, and kidneys, including inflammation and fibrosis. researchgate.net

Neurological Abnormalities: The Asah1P361R/P361R model exhibits a range of central nervous system abnormalities, including reduced motor coordination and locomotion. nih.gov

Lipid Accumulation: Mass spectrometry analysis has confirmed the accumulation of various sphingolipids, including ceramides and sphingosine (B13886), in the tissues of these mice. nih.gov

These models provide a critical platform for studying the downstream effects of ACDase deficiency and for testing potential therapeutic interventions.

Table 1: Examples of Mouse Models for Farber Disease

Model NameGenetic ModificationKey PhenotypesReference
Asah1P361R/P361R Point mutation in the Asah1 geneReduced locomotion, impaired muscle grip, neurodegeneration, ceramide accumulation. nih.gov
Asah1 tmEx1 Deletion of the acid ceramidase signal peptide sequenceEarly mortality, histiocytic infiltrations, lung inflammation, liver fibrosis. researchgate.net

Double Mutant Animal Models for Pathway Interrogation

To further dissect the intricate sphingolipid metabolic pathway and the specific contributions of different enzymes and substrates, researchers have developed double mutant animal models. These models involve the simultaneous knockout or modification of two different genes, allowing for the investigation of genetic interactions and pathway dependencies.

A significant example in the context of Farber disease research is the creation of a double knockout mouse deficient in both acid ceramidase (Ac) and acid sphingomyelinase (Asm). nih.gov Acid sphingomyelinase is the enzyme responsible for generating ceramide from sphingomyelin (B164518). nih.gov The rationale behind this model was to test whether reducing the production of ceramide (by knocking out Asm) could alleviate the symptoms caused by the inability to degrade ceramide (due to Ac deficiency).

The findings from this double knockout model were revealing:

Reduced Ceramide Accumulation: As predicted, the double knockout mice showed a significant decrease in the accumulation of ceramide in tissues like the spleen compared to mice with only Ac deficiency. nih.gov

Improved Phenotype: The co-depletion of Asm led to improved weight gain and increased survival in the Ac-deficient mice. nih.gov

Ameliorated Pathology: Histiocytic infiltration in lymphoid organs was reduced in the double mutant mice. nih.gov

Another double mutant model was created to investigate the role of the inflammatory chemokine MCP-1 in Farber disease. scholaris.ca By crossing ACDase deficient mice with MCP-1 knockout mice, researchers could study the impact of reducing inflammation on the disease progression. This study found that deleting MCP-1 delayed weight loss, improved lifespan, and reduced inflammation and fibrosis in the liver and lungs of the Farber disease model mice. scholaris.ca

These double mutant models are powerful tools for confirming the roles of specific enzymes and for identifying potential therapeutic targets by observing how the absence of one enzyme's function can be compensated for by the inhibition of another.

Omics Technologies in Laurylsphingosine Research (e.g., Transcriptomics for Gene Expression Analysis)

"Omics" technologies offer a systems-level view of molecular changes occurring within a cell or organism and are being increasingly applied to laurylsphingosine research. humanspecificresearch.orgimec-int.comnih.gov These high-throughput methods allow for the simultaneous analysis of thousands of molecules, providing a comprehensive picture of the cellular response to changes in laurylsphingosine levels or the dysfunction of related enzymes.

Transcriptomics , the study of the complete set of RNA transcripts in a cell, has been particularly insightful. humanspecificresearch.org By analyzing gene expression profiles, researchers can identify which genes and signaling pathways are activated or repressed in response to the accumulation of ceramides and other sphingolipids in Farber disease models.

Key findings from transcriptomic analyses in the context of acid ceramidase deficiency include:

Altered Lipid Metabolism Pathways: Transcriptome analysis of hepatocytes from ACDase deficient mice revealed the deactivation of pathways related to lipid metabolism. scholaris.caresearchgate.net

Activation of Inflammatory Responses: The same studies showed a significant activation of pathways involved in inflammation and the recruitment of immune cells. scholaris.caresearchgate.net

Identification of Dysregulated Genes: Combining transcriptomic with lipidomic analyses has led to the identification of altered expression of specific lipid and lysosomal genes. dntb.gov.ua

These transcriptomic studies provide a molecular fingerprint of the disease state, highlighting the downstream consequences of the primary enzymatic defect. They can uncover novel biomarkers for disease progression and identify new potential therapeutic targets by revealing the key pathways that are dysregulated. nih.gov The integration of transcriptomics with other omics data, such as proteomics (the study of proteins) and metabolomics (the study of metabolites), provides a more holistic understanding of the complex pathobiology of diseases involving laurylsphingosine. humanspecificresearch.orgnih.gov

Q & A

Q. What are the primary methodologies for synthesizing and characterizing Laurylsphingosine in laboratory settings?

Laurylsphingosine synthesis typically involves coupling lauric acid (C12:0) to sphingosine via enzymatic or chemical catalysis. For reproducible results, use high-performance liquid chromatography (HPLC) with reverse-phase columns (C18) to purify intermediates . Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY for structural confirmation) and mass spectrometry (MS) for molecular weight validation. Purity assessment via thin-layer chromatography (TLC) with appropriate solvent systems (e.g., chloroform:methanol:water, 65:25:4 v/v) is critical .

Q. How can researchers validate the biological activity of Laurylsphingosine in cellular models?

Standard assays include measuring its impact on sphingolipid metabolism (e.g., sphingosine-1-phosphate levels via LC-MS/MS) and membrane integrity (lactate dehydrogenase release assays). Dose-response curves (0.1–50 µM) in primary cell lines (e.g., keratinocytes or neurons) are recommended, with controls for solvent effects (e.g., DMSO ≤0.1%) . Ensure consistency in cell culture conditions (e.g., serum-free media during treatment to avoid lipid interference) .

Q. What are the key challenges in isolating Laurylsphingosine from natural sources?

Natural extraction from tissues (e.g., skin or brain) requires lipid fractionation using Folch partitioning (chloroform:methanol, 2:1 v/v) followed by solid-phase extraction (SPE) with aminopropyl columns. Challenges include low abundance (<0.1% of total sphingolipids) and co-elution with structurally similar lipids (e.g., ceramides). Confirm identity via tandem MS (MS/MS) fragmentation patterns and compare retention times with synthetic standards .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on Laurylsphingosine’s role in apoptosis versus cell proliferation?

Contradictions often arise from cell-type specificity or concentration-dependent effects. Adopt a dual-reporter system (e.g., Annexin V/PI for apoptosis and BrdU for proliferation) in parallel experiments. Use transcriptomic profiling (RNA-seq) to identify pathways like MAPK/ERK or PI3K/AKT that may toggle between pro-survival and apoptotic signals. Cross-validate findings with genetic knockdown models (e.g., siRNA targeting sphingosine kinases) .

Q. What computational strategies are effective for modeling Laurylsphingosine’s interaction with lipid bilayers?

Molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) can predict its membrane insertion dynamics. Parameterize the lauryl chain using lipid14 topology files and simulate bilayer systems (e.g., POPC/cholesterol mixtures) for ≥200 ns. Analyze metrics like lateral diffusion coefficients and lipid tail order parameters. Pair simulations with experimental data (e.g., fluorescence anisotropy) to validate membrane fluidity changes .

Q. How can researchers optimize protocols for Laurylsphingosine delivery in in vivo studies?

For pharmacokinetic studies, use lipid-based nanocarriers (e.g., liposomes or micelles) to enhance bioavailability. Monitor plasma half-life via LC-MS and tissue distribution using radiolabeled tracers (³H or ¹⁴C). Address solubility limitations by formulating with cyclodextrins or albumin. Include negative controls (empty carriers) to distinguish carrier effects from compound activity .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for analyzing Laurylsphingosine’s dose-dependent effects?

Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For multi-group comparisons (e.g., varying concentrations across cell types), apply two-way ANOVA with Tukey’s post hoc test. Report effect sizes and confidence intervals to address variability in lipid-mediated responses .

Q. How should conflicting spectral data (NMR/MS) be addressed during structural validation?

Cross-reference spectral data with synthetic standards and published libraries (e.g., HMDB or LIPID MAPS). For ambiguous peaks, employ heteronuclear single quantum coherence (HSQC) NMR or high-resolution MS (HRMS) with <5 ppm mass error. Document solvent impurities (e.g., residual methanol in CDCl₃) that may skew interpretations .

Literature and Data Management

Q. What criteria should guide the selection of primary literature for meta-analyses on Laurylsphingosine?

Apply PRISMA guidelines to screen studies, prioritizing those with full spectral data, explicit synthesis protocols, and in vitro/in vivo correlation. Exclude studies lacking purity validation (e.g., TLC ≥95%) or using non-physiological concentrations (>50 µM). Use tools like Covidence for risk-of-bias assessment .

Q. How can researchers integrate fragmented data from public repositories (e.g., ChEMBL, PubChem) into Laurylsphingosine studies?

Curate datasets using FAIR principles: ensure interoperability via standardized identifiers (e.g., InChIKey) and metadata tagging. For bioactivity data, normalize units (e.g., µM to nM) and flag assay conditions (e.g., serum-free vs. serum-containing media). Use KNIME or Python (Pandas) for batch processing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.